(5-Bromopenta-1,3-dien-1-YL)benzene
Description
Properties
CAS No. |
109529-98-8 |
|---|---|
Molecular Formula |
C11H11Br |
Molecular Weight |
223.113 |
IUPAC Name |
5-bromopenta-1,3-dienylbenzene |
InChI |
InChI=1S/C11H11Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H,10H2 |
InChI Key |
LRGFTYLEVZIJLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CCBr |
Synonyms |
((1E,3E)-5-BROMO-PENTA-1,3-DIENYL)-BENZENE |
Origin of Product |
United States |
Synthetic Methodologies for 1e,3e 5 Bromopenta 1,3 Dien 1 Yl Benzene and Analogous Structures
Direct Synthetic Routes
Direct synthetic routes involve the formation of the brominated diene system in a limited number of steps from readily available precursors. These methods often focus on achieving high stereoselectivity to obtain the desired (1E,3E) isomer.
Preparation from Cinnamic Alcohol Derivatives
A viable pathway to phenyl-substituted bromodienes involves the derivatization of cinnamaldehyde (B126680) or related cinnamic alcohol precursors. For instance, the Wittig reaction, a cornerstone of alkene synthesis, can be employed. The reaction of an appropriate aldehyde, such as trans-cinnamaldehyde, with a phosphorus ylide like methyltriphenylphosphonium (B96628) bromide can generate the 1-phenylbuta-1,3-diene backbone. Subsequent selective bromination at the allylic position can yield the target compound.
Another approach starts with the reduction of a cinnamaldehyde derivative to the corresponding cinnamyl alcohol. This alcohol can then undergo further transformations. For example, reaction with vinylmagnesium bromide followed by treatment with a brominating agent like phosphorus tribromide (PBr₃) can construct the desired 5-bromopenta-1,3-diene structure.
Stereoselective and Regioselective Bromination Approaches
The introduction of bromine into a pre-existing diene system requires careful control of reaction conditions to ensure the correct placement (regioselectivity) and stereochemistry of the resulting double bonds.
Bromination of Penta-1,3-diene Derivatives (General Methodological Context)
The electrophilic addition of bromine (Br₂) to conjugated dienes like 1-phenylpenta-1,3-diene can lead to a mixture of products arising from 1,2-addition and 1,4-addition. masterorganicchemistry.compearson.comchemtube3d.com The reaction proceeds through a resonance-stabilized allylic carbocation intermediate after the initial electrophilic attack of bromine on one of the double bonds. masterorganicchemistry.comyoutube.com The bromide ion can then attack at either carbon 2 (1,2-addition) or carbon 4 (1,4-addition) of the original diene system. masterorganicchemistry.commasterorganicchemistry.com The distribution of these products is highly dependent on the reaction conditions. chemtube3d.com
For achieving specific allylic bromination to produce ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene, reagents such as N-bromosuccinimide (NBS) are often preferred over Br₂. manac-inc.co.jpmdpi.com NBS is a source of bromine radicals and is widely used for the selective bromination of allylic positions, minimizing competing electrophilic addition reactions across the double bonds. manac-inc.co.jp
Control of Reaction Conditions to Minimize Isomerization
The ratio of 1,2- to 1,4-addition products in the bromination of conjugated dienes is a classic example of kinetic versus thermodynamic control. masterorganicchemistry.comyoutube.com
Kinetic Control : At lower temperatures, the reaction is essentially irreversible, and the product that is formed fastest predominates. masterorganicchemistry.comchemtube3d.com This is typically the 1,2-addition product, as the transition state leading to its formation is often lower in energy. masterorganicchemistry.com
Thermodynamic Control : At higher temperatures, the initial addition products can revert to the carbocation intermediate, establishing an equilibrium. masterorganicchemistry.comchemtube3d.com Under these conditions, the most stable product, which is often the 1,4-addition product due to a more substituted (and thus more stable) double bond, will be the major isomer. masterorganicchemistry.comyoutube.com
To achieve the desired ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene, which is a product of allylic substitution rather than addition, the use of radical bromination conditions (e.g., NBS with a radical initiator) at controlled temperatures is crucial to prevent isomerization or addition reactions. manac-inc.co.jp The stereochemistry of the diene can often be preserved under these conditions, though care must be taken to avoid Z/E isomerization, which can be influenced by catalysts or thermal conditions. nih.gov
Indirect Synthetic Pathways and Precursor Derivatizations
Indirect routes involve the rearrangement or transformation of more complex precursors into the target brominated diene structure.
Skeletal Isomerization of Propargylic Alcohols to Brominated Dienes
An elegant indirect method involves the skeletal isomerization of secondary propargylic alcohols. organic-chemistry.orgthieme-connect.de This transformation can be achieved using Appel-type reaction conditions, which typically involve triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). organic-chemistry.orgthieme-connect.de
When secondary propargylic alcohols with an aryl substituent are subjected to these conditions in the absence of a base, a stereoselective formation of (1E,3E)-brominated dienes occurs. thieme-connect.de The reaction is proposed to proceed through an allenic bromide intermediate. organic-chemistry.orgthieme-connect.de The aryl group on the propargylic alcohol selectively directs the reaction through an SN2' pathway to form the allene, which then isomerizes to the thermodynamically more stable conjugated diene. thieme-connect.de This method is notable for its high stereoselectivity, cleanly producing the (1E,3E) isomer. thieme-connect.de
The table below summarizes the outcomes of this isomerization for various substituted propargylic alcohols.
| Entry | Starting Propargylic Alcohol (Ar) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene | 85 |
| 2 | 4-Methylphenyl | 1-((1E,3E)-5-Bromopenta-1,3-dien-1-yl)-4-methylbenzene | 82 |
| 3 | 4-Methoxyphenyl | 1-((1E,3E)-5-Bromopenta-1,3-dien-1-yl)-4-methoxybenzene | 75 |
| 4 | 4-Chlorophenyl | 1-((1E,3E)-5-Bromopenta-1,3-dien-1-yl)-4-chlorobenzene | 88 |
Halogenation at Benzylic Positions Followed by Olefin Metathesis or Elimination Strategies
A plausible synthetic approach towards phenyl-substituted dienes involves the initial functionalization of a precursor at the benzylic position—the carbon atom directly attached to the phenyl ring. This position is chemically activated, making it susceptible to selective halogenation. Following this key step, the conjugated diene system can be constructed through either elimination reactions or olefin metathesis.
Benzylic Halogenation and Elimination:
This strategy typically begins with a suitable hydrocarbon chain attached to a benzene (B151609) ring. The benzylic carbon is selectively brominated, often using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. The resulting benzylic bromide is a versatile intermediate. Subsequent elimination of hydrogen bromide (HBr) from this and another position on the alkyl chain can generate a double bond. If a double bond is already present in the chain, a second elimination or an allylic bromination followed by elimination can be employed to create the conjugated 1,3-diene system. The conditions for elimination must be carefully chosen to control the regioselectivity and stereochemistry of the resulting double bonds.
Olefin Metathesis:
Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. utc.edu Cross metathesis, a variant of this reaction, can be envisioned for the synthesis of ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene. researchgate.net This would involve reacting a vinyl-substituted benzene derivative with a suitable brominated olefin partner in the presence of a catalyst like a Grubbs catalyst. The success of cross metathesis often depends on the relative reactivity of the olefin partners and the choice of catalyst to achieve high selectivity and yield. researchgate.net Enyne metathesis is another relevant strategy that can produce 1,3-dienes. nih.gov
| Strategy | Key Steps | Typical Reagents/Catalysts | Advantages | Challenges |
| Benzylic Halogenation & Elimination | 1. Radical bromination at the benzylic position. 2. Base-induced elimination (dehydrobromination). | 1. N-Bromosuccinimide (NBS), AIBN. 2. Strong, non-nucleophilic bases (e.g., DBU, t-BuOK). | Utilizes readily available starting materials. | Control of regioselectivity and stereoselectivity in elimination can be difficult. |
| Olefin Cross Metathesis | Reaction between two different olefin partners. | Grubbs' Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubbs Catalysts. | High functional group tolerance; direct formation of C=C bonds. nih.gov | Catalyst sensitivity; potential for mixture of products (homo- and cross-coupling). researchgate.net |
Multicomponent and Tandem Reaction Sequences for C-C Bond Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. ajol.info Similarly, tandem or cascade reactions, involving sequential transformations without isolating intermediates, streamline synthetic pathways. These approaches are highly valuable for constructing complex molecules like substituted 1,3-dienes.
Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. organic-chemistry.org For instance, a three-component reaction involving an aryl iodide, an allene, and a diazo compound can stereoselectively furnish 1,3-dienes. mdpi.com Another strategy involves the palladium-catalyzed carboamination of 1,3-dienes with diazo esters and amines, which proceeds through a radical-polar crossover mechanism to create functionalized amino acid derivatives. nih.gov These methods allow for the convergent assembly of the diene backbone while incorporating diverse functional groups.
The development of such reactions focuses on achieving high regio- and stereoselectivity. For example, palladium-catalyzed dienylation using sulfolenes as dienylating agents provides a practical and scalable method to produce conjugated dienes with excellent control over the geometry of both double bonds. nih.gov
| Reaction Type | Catalyst/Reagents | Key Features | Example Substrates | Yield |
| Pd-Catalyzed Three-Component Coupling mdpi.com | Palladium catalyst | Stereoselective formation of a single isomer. | Aryl iodides, allenes, diazo compounds | Moderate to Good |
| Pd-Catalyzed Carboamination nih.gov | Palladium catalyst, photocatalyst | Radical mechanism, high functional group tolerance. | 1,3-dienes, diazo esters, amines | 51-77% |
| Ru-Catalyzed Oxidative Cross-Coupling organic-chemistry.org | [RuCl2(p-cymene)]2 | Base-free and ligand-free conditions, exclusive E,E-stereoselectivity. | Activated olefins, vinyl boronates | Good |
| Pd-Catalyzed Dienylation with Sulfolenes nih.gov | Palladium catalyst, base | Highly regio- and stereoselective for both C=C bonds. | Aryl chlorides, sulfolenes | High |
Considerations for Scalable Synthesis and Industrial Production Methods
Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges related to safety, cost, efficiency, and sustainability. For brominated organic compounds like ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene, these considerations are paramount.
A primary concern is the choice of brominating agent. Molecular bromine (Br₂) is highly effective but also toxic, corrosive, and hazardous to handle, posing significant risks in a large-scale setting. nih.govacs.org Consequently, industrial processes often favor safer alternatives. These can include solid bromine carriers like N-bromosuccinimide or in-situ generation of the brominating agent. For example, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) can produce bromine directly within the reaction medium, avoiding the storage and transport of large quantities of Br₂. nih.gov
The adoption of continuous flow chemistry offers a significant advantage over traditional batch processing for hazardous reactions like bromination. nih.gov Flow reactors use small, confined volumes, which allows for better control over reaction parameters such as temperature and mixing. This enhanced control minimizes the risk of runaway reactions and can lead to higher yields and purities. nih.gov
Process optimization is crucial for industrial viability. This involves refining reaction conditions to maximize throughput and minimize waste. Key parameters include:
Catalyst Loading: Minimizing the amount of expensive transition metal catalysts without sacrificing efficiency.
Solvent Selection: Choosing solvents that are effective, safe, recyclable, and environmentally benign.
Downstream Processing: Developing efficient and scalable methods for product isolation and purification.
Reagent Concentration and Reaction Time: Adjusting these to optimize the reaction rate and yield for large-scale equipment. researchgate.net
| Parameter | Batch Processing | Continuous Flow Processing | Industrial Implications |
| Safety | Higher risk of runaway reactions due to large volumes and less efficient heat transfer. | Enhanced safety due to small reaction volumes and superior heat/mass transfer. nih.gov | Flow chemistry is often preferred for hazardous reactions like bromination. |
| Scalability | Scaling up can be complex, often requiring significant redesign of equipment. researchgate.net | More straightforward scale-up by running the process for longer or using parallel reactors. | Reduces development time and cost for increasing production capacity. |
| Control | Less precise control over temperature, pressure, and mixing. | Precise control over reaction parameters, leading to better consistency. | Improved product quality and reduced batch-to-batch variability. |
| Reagent Handling | Requires handling large quantities of potentially hazardous materials at once. | In-situ generation of reactive intermediates is more feasible. nih.gov | Minimizes storage and handling of toxic or unstable reagents. |
Chemical Reactivity and Mechanistic Investigations of 1e,3e 5 Bromopenta 1,3 Dien 1 Yl Benzene
Reactivity of the Conjugated Diene System
The conjugated π-system of ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene is the cornerstone of its chemical reactivity, enabling it to participate in a range of pericyclic and addition reactions. The presence of the electron-donating phenyl group at one end of the diene and the electron-withdrawing bromine atom at the other creates a polarized system, which can influence the regioselectivity and stereoselectivity of its reactions.
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and the conjugated diene of ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene is well-suited for such transformations. researchgate.net These reactions proceed through a concerted mechanism, involving a cyclic transition state, and are known for their high degree of stereospecificity. ebsco.commsu.edu
The Diels-Alder reaction, a [4+2] cycloaddition, stands as a premier method for synthesizing six-membered rings. masterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. The reactivity of the diene in a Diels-Alder reaction is enhanced by the presence of electron-donating groups. libretexts.org For ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene, the phenyl group is expected to increase the electron density of the diene system, making it a more reactive component in Diels-Alder reactions.
While specific examples of Diels-Alder reactions involving ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene are not extensively documented in the reviewed literature, the general principles of the Diels-Alder reaction allow for predictions of its behavior. It can react with various dienophiles to yield complex cyclic structures. For instance, reaction with a simple alkene like ethylene (B1197577) would theoretically produce a substituted cyclohexene. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org
Table 1: Predicted Products of Diels-Alder Reactions with ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene
| Dienophile | Predicted Product Structure | Product Name |
| Ethylene | BrCH2-CH=CH-CH=CH-C6H5 + CH2=CH2 → | 4-(2-Bromoethyl)-5-phenylcyclohex-1-ene |
| Maleic Anhydride | BrCH2-CH=CH-CH=CH-C6H5 + C4H2O3 → | 2-(2-Bromoethyl)-3-phenyl-3,3a,7,7a-tetrahydro-1H-isobenzofuran-1,3-dione |
| Acetylene | BrCH2-CH=CH-CH=CH-C6H5 + C2H2 → | 4-(2-Bromoethyl)-5-phenylcyclohexa-1,4-diene |
Note: The products in this table are predicted based on the general mechanism of the Diels-Alder reaction and may not reflect experimentally verified outcomes for this specific compound.
Beyond the Diels-Alder reaction, conjugated dienes can participate in other pericyclic reactions, such as electrocyclic reactions. ebsco.com These reactions involve the formation of a single bond between the termini of the conjugated system, leading to a cyclic product. For ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene, an electrocyclic ring closure could theoretically lead to the formation of a five-membered ring, specifically a substituted cyclopentene. The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is initiated by heat or light. youtube.com
Electrophilic Addition Reactions to the Diene Linkage
The double bonds within the conjugated system of ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene are susceptible to attack by electrophiles. The addition of an electrophile to a conjugated diene can result in two possible products: a 1,2-adduct and a 1,4-adduct. libretexts.org The initial step in this reaction is the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack by the nucleophile can occur at either of the carbon atoms bearing the positive charge.
The addition of hydrogen halides, such as hydrogen bromide (HBr), to ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene is expected to proceed via an electrophilic addition mechanism. The initial protonation can occur at two positions, but will preferentially lead to the most stable carbocation intermediate. The presence of the phenyl group will stabilize a carbocation at the adjacent carbon (C1), making this a likely site of initial protonation. The resulting allylic carbocation would have positive charge distributed over carbons 2 and 4. Nucleophilic attack by the bromide ion at these positions would lead to the 1,2- and 1,4-addition products, respectively.
Table 2: Potential Products of Electrophilic Addition of HBr to ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene
| Product Type | Product Structure | Product Name |
| 1,2-Addition | BrCH2-CH=CH-CH(Br)-CH2-C6H5 | (4,5-Dibromopent-2-en-1-yl)benzene |
| 1,4-Addition | BrCH2-CH(Br)-CH=CH-CH2-C6H5 | (2,5-Dibromopent-3-en-1-yl)benzene |
Note: The regioselectivity and the ratio of 1,2- to 1,4-addition products can be influenced by reaction conditions such as temperature and solvent.
The addition of halogens, such as bromine (Br2), to the conjugated diene system follows a similar pattern to that of hydrogen halides. The reaction is initiated by the electrophilic attack of a bromine molecule on one of the double bonds, forming a bromonium ion intermediate. This is followed by the attack of a bromide ion. As with HX addition, both 1,2- and 1,4-addition products are possible. Given that the starting material already contains a bromine atom, the reaction with Br2 would lead to the formation of a tribrominated product.
The bromination of olefinic compounds using molecular bromine is a well-established transformation in organic synthesis. sci-hub.se The reaction typically proceeds via a trans-addition pathway.
Transformations Involving the Terminal Bromine Atom
The bromine atom, situated in an allylic position at the terminus of the conjugated diene system, is susceptible to both nucleophilic substitution and elimination reactions. Its reactivity is enhanced by the adjacent π-system, which can stabilize transition states and intermediates.
The terminal C-Br bond in ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene and its analogs is a key site for introducing new functional groups. The allylic nature of the bromide facilitates nucleophilic attack, proceeding through either a direct (SN2) or a vinylogous (SN2') pathway.
Oxygen-based nucleophiles, such as phenoxides, readily displace the terminal bromine to form ethers. This transformation is valuable for constructing more complex molecular architectures. For instance, a substituted analog, 1-((1E,3E)-5-bromopenta-1,3-dien-1-yl)-4-nitrobenzene, reacts with salicylaldehydes in the presence of a base like cesium carbonate (Cs₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield O-cinnamyl derivatives. organicchemistrytutor.com This reaction serves as a key step in the synthesis of functionalized 2-styryl-benzofurans. organicchemistrytutor.com While direct reaction with hydroxide (B78521) ions is plausible, reactions with phenoxides are well-documented for creating specific ether linkages. organicchemistrytutor.com
| Substrate | Nucleophile | Reagents/Conditions | Product Type | Yield | Ref |
| 1-((1E,3E)-5-bromopenta-1,3-dien-1-yl)-4-nitrobenzene | Salicylaldehyde | Cs₂CO₃, Toluene, 80°C | O-cinnamyl derivative | - | organicchemistrytutor.com |
| 1-((1E,3E)-5-bromopenta-1,3-dien-1-yl)-4-nitrobenzene | Salicylaldehyde | DBU, Toluene, 80°C | O-cinnamyl derivative | - | organicchemistrytutor.com |
Nitrogen-based nucleophiles can effectively substitute the bromine atom, leading to the formation of allylic amines. In a documented example, the related compound (E)-5-bromopenta-1,3-diene undergoes substitution with a protected amino alcohol in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) under reflux conditions. This demonstrates a standard method for C-N bond formation at the terminal position of the diene system. The reaction with primary or secondary amines provides a direct route to functionalized amines, which are important intermediates in organic synthesis.
| Substrate | Nucleophile | Reagents/Conditions | Product Type | Yield | Ref |
| (E)-5-bromopenta-1,3-diene | N-(p-toluenesulfonyl)-2-aminoethanol | K₂CO₃, KI, Reflux | N-allylated amine | 85% | cognitoedu.org |
The utility of the terminal bromine as a leaving group extends beyond oxygen and nitrogen nucleophiles, allowing for the strategic introduction of a wide array of functional groups. The reaction of similar allylic bromides with sodium azide (B81097) (NaN₃) is a well-established method for synthesizing allylic azides. These azides are versatile precursors for other nitrogen-containing functionalities, such as amines (via reduction) or triazoles (via cycloaddition). This highlights the role of ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene as a versatile building block, where the bromine atom serves as a handle for diversification.
In addition to substitution, ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene can undergo elimination of hydrogen bromide (HBr) to create a more extended conjugated system. This dehydrobromination reaction would yield a phenyl-substituted triene. The reaction is typically promoted by a non-nucleophilic base to favor elimination over substitution. rsc.orggoogle.com
Studies on the analogous compound bromodihydromyrcene show that dehydrobromination can lead to the formation of a conjugated triene, alloocimene. rsc.org However, these studies also highlight that substitution reactions are often competitive and can become the dominant pathway, particularly with nucleophilic bases. rsc.org For ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene, an E2 elimination would be expected to form (E/Z)-1-phenylhexa-1,3,5-triene. The facility of this reaction is enhanced by the acidity of the proton at the C-4 position, which is allylic to the existing diene system. The choice of base and reaction conditions is critical in directing the outcome towards the desired triene product. rsc.orggoogle.com
Nucleophilic Substitution Reactions
Reactivity of the Phenyl Moiety
The phenyl group in ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene can participate in electrophilic aromatic substitution (EAS) reactions. The reactivity of the ring and the position of substitution are governed by the electronic properties of the (5-bromopenta-1,3-dien-1-yl) substituent.
The extended π-conjugation of the dienyl substituent allows it to interact with the aromatic ring's π-system. This extended conjugation tends to withdraw electron density from the ring through resonance, making the ring less nucleophilic than benzene (B151609) itself. Therefore, the substituent is considered a deactivating group, meaning that reactions like nitration or halogenation will proceed more slowly than with benzene. wikipedia.orglibretexts.org
Despite being deactivating, the substituent is an ortho, para-director. organicchemistrytutor.compressbooks.pub This directing effect is explained by the stability of the carbocation intermediate (the arenium ion or σ-complex) formed during the reaction. When the electrophile attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge is delocalized onto the dienyl chain. This delocalization provides additional stabilization that is not possible if the electrophile attacks at the meta position. libretexts.orgquora.com Consequently, electrophilic substitution will preferentially yield ortho- and para-substituted products.
Compound Name Table
| Compound Name |
|---|
| ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 1-((1E,3E)-5-bromopenta-1,3-dien-1-yl)-4-nitrobenzene |
| Alloocimene |
| Benzene |
| Bromodihydromyrcene |
| Cesium carbonate |
| N-(p-toluenesulfonyl)-2-aminoethanol |
| (E)-5-bromopenta-1,3-diene |
| (E/Z)-1-phenylhexa-1,3,5-triene |
| Potassium carbonate |
| Potassium iodide |
| Salicylaldehyde |
| Sodium azide |
Influence of the Pentadienyl Substituent on Aromatic Reactivity
The reactivity of a substituted benzene ring is fundamentally dictated by the electronic properties of its substituent. These properties are generally understood through two primary effects: inductive effects and resonance (or conjugative) effects. libretexts.org A substituent can either donate or withdraw electron density from the ring, which in turn activates or deactivates the ring towards electrophilic attack. libretexts.org
The (5-Bromopenta-1,3-dien-1-yl) group attached to the benzene ring influences its reactivity through a combination of these effects.
Inductive Effect: Most non-metal substituents, being more electronegative than hydrogen, exert an electron-withdrawing inductive effect through the sigma bond network, which tends to deactivate the aromatic ring. libretexts.org
Resonance Effect: The pentadienyl system is a conjugated π-system. When attached to the benzene ring, it extends the conjugation, allowing for electron delocalization across the entire substituent and the ring. This conjugative interaction, specifically the ability of the diene's π-electrons to delocalize into the ring, results in an electron-donating resonance effect. This effect increases the electron density at the ortho and para positions of the benzene ring. libretexts.org
| Effect | Description | Impact on Benzene Ring |
| Inductive Effect | Electron withdrawal through the sigma bond due to the electronegativity of the sp2-hybridized carbons of the diene. | Deactivation |
| Resonance Effect | Electron donation into the aromatic ring via p-π conjugation of the extended diene system. | Activation (primarily at ortho/para positions) |
| Overall Influence | The resonance effect dominates, leading to net activation of the ring. | Activating and ortho, para-directing |
Pathways for Electrophilic Aromatic Substitution (Theoretical Considerations)
Given that the (5-Bromopenta-1,3-dien-1-yl) group is an activating, ortho, para-director, the mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate determines the preferred position of attack.
Ortho and Para Attack: When an electrophile attacks at the ortho or para position, one of the resonance structures of the resulting arenium ion is particularly stable. In this specific structure, the positive charge is located on the carbon atom directly bonded to the pentadienyl substituent. This allows the positive charge to be delocalized into the substituent's conjugated π-system, providing an additional layer of resonance stabilization. This enhanced stabilization lowers the activation energy for ortho and para substitution pathways.
Meta Attack: In contrast, if the electrophile attacks at the meta position, the positive charge in the arenium ion is never located on the carbon bearing the substituent. Therefore, the charge cannot be delocalized into the pentadienyl group's π-system. The substituent can only offer stabilization through inductive effects, which are weaker. The resulting arenium ion is less stable compared to those formed from ortho or para attack.
Therefore, the reaction pathway favoring ortho and para substitution is energetically preferred. While both ortho and para products are electronically favored, steric hindrance between the incoming electrophile and the bulky pentadienyl substituent may cause the para product to be formed in a greater proportion. masterorganicchemistry.com
Oxidation and Reduction Processes of the Compound
The ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene molecule possesses two main sites for oxidation and reduction: the conjugated diene chain and the aromatic ring.
Oxidation: The conjugated diene system is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can cleave the carbon-carbon double bonds, leading to the formation of various oxygenated products such as aldehydes, carboxylic acids, or smaller fragments, depending on the reaction conditions.
Reduction:
Diene Reduction: The double bonds of the pentadienyl chain can be reduced. Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) would likely reduce the diene's double bonds to yield (5-bromopentyl)benzene. Alternatively, specific reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) could potentially be used under certain conditions, although they are more commonly used for reducing polar double bonds.
Aromatic Ring Reduction: The benzene ring can be reduced under more vigorous conditions. A common method for reducing aromatic rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com The presence of the electron-donating pentadienyl substituent would direct the reduction. In a Birch reduction, electron-donating groups typically result in a product where the substituent is on a double bond. masterorganicchemistry.com The reaction proceeds via a radical anion intermediate. masterorganicchemistry.com
| Process | Reagent Examples | Affected Part of Molecule | Potential Products |
| Oxidation | KMnO₄, CrO₃ | Pentadienyl chain | Aldehydes, Carboxylic acids |
| Reduction | H₂/Pd, LiAlH₄ | Pentadienyl chain | (5-bromopentyl)benzene |
| Reduction | Na/NH₃, EtOH (Birch Reduction) | Benzene ring | 1-(5-Bromopenta-1,3-dien-1-yl)cyclohexa-1,4-diene |
Elucidation of Reaction Mechanisms and Key Intermediates
The chemical transformations of ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene involve several key reactive intermediates.
Arenium Ions (Sigma Complexes): As discussed in section 3.3.2, these cationic intermediates are central to electrophilic aromatic substitution reactions. The stability of the arenium ion, which is enhanced by the electron-donating pentadienyl group for ortho and para attacks, dictates the regiochemical outcome of reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation.
Allylic Carbocations/Radicals: The bromine atom is at an allylic position relative to the C3-C4 double bond. This structure is prone to nucleophilic substitution reactions (Sₙ1 and Sₙ2). An Sₙ1 mechanism would proceed through a resonance-stabilized allylic carbocation. Similarly, radical reactions at this position are possible, involving a resonance-stabilized allylic radical intermediate.
Radical Anions: In reduction reactions like the Birch reduction, the initial step is the addition of a solvated electron to the aromatic π-system, forming a radical anion intermediate. The position of the subsequent protonation is influenced by the electronic nature of the substituent. masterorganicchemistry.com
The synthesis of the compound itself, for instance from a corresponding cinnamyl alcohol derivative, involves intermediates related to the conversion of a hydroxyl group into a brominated diene system. rsc.org The study of these various intermediates is crucial for understanding and predicting the compound's reactivity in different chemical environments.
Spectroscopic Characterization and Structural Elucidation of 1e,3e 5 Bromopenta 1,3 Dien 1 Yl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene, both ¹H and ¹³C NMR data have been instrumental in confirming its structure. rsc.org
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis.rsc.org
The ¹H NMR spectrum of ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene, recorded in deuterochloroform (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the different protons in the molecule. rsc.org
The aromatic protons of the benzene (B151609) ring appear in the region of δ 7.14-7.31 ppm. Specifically, the spectrum shows a doublet at δ 7.31 (J = 7.2 Hz) for two protons, a triplet at δ 7.23 (J = 7.2 Hz) for another two protons, and a multiplet at δ 7.14-7.17 for the remaining aromatic proton. rsc.org
The vinylic protons of the diene chain resonate in the δ 5.86-6.70 ppm range. A multiplet observed between δ 6.64 and 6.70 ppm corresponds to one of the diene protons. A doublet at δ 6.50 (J = 15.6 Hz) is assigned to another vinylic proton, with the large coupling constant indicative of a trans configuration. A multiplet from δ 6.33 to 6.39 ppm and another from δ 5.86 to 5.94 ppm account for the remaining two vinylic protons. rsc.org
Finally, the methylene (B1212753) protons adjacent to the bromine atom are observed as a doublet at δ 4.01 (J = 8.0 Hz). rsc.org
¹H NMR Data for ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene rsc.org
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |
| 7.31 | d | 7.2 | 2H | Aromatic |
| 7.23 | t | 7.2 | 2H | Aromatic |
| 7.14-7.17 | m | 1H | Aromatic | |
| 6.64-6.70 | m | 1H | Vinylic | |
| 6.50 | d | 15.6 | 1H | Vinylic |
| 6.33-6.39 | m | 1H | Vinylic | |
| 5.86-5.94 | m | 1H | Vinylic | |
| 4.01 | d | 8.0 | 2H | -CH₂Br |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis.rsc.org
The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides further confirmation of the structure by showing the expected number of carbon signals. rsc.org
The spectrum displays signals for the aromatic carbons at δ 136.8, 129.0, 128.7, and 126.6 ppm. The vinylic carbons of the diene system are observed at δ 135.2, 134.6, 128.1, and 127.4 ppm. The signal at δ 33.5 ppm is attributed to the methylene carbon bonded to the bromine atom. rsc.org
¹³C NMR Data for ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene rsc.org
| Chemical Shift (δ) in ppm | Assignment |
| 136.8 | Aromatic C |
| 135.2 | Vinylic C |
| 134.6 | Vinylic C |
| 129.0 | Aromatic CH |
| 128.7 | Aromatic CH |
| 128.1 | Vinylic CH |
| 127.4 | Vinylic CH |
| 126.6 | Aromatic CH |
| 33.5 | -CH₂Br |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While a specific High-Resolution Mass Spectrometry (HRMS) result for ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene was not found in the provided search results, HRMS is a crucial technique for determining the exact mass and, consequently, the molecular formula of a compound. For a molecule with the formula C₁₁H₁₁Br, the expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and bromine. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Fragmentation Pathways in Electron Ionization Mass Spectrometry (General Context)
In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (a radical cation) and subsequent fragmentation. msu.edu The fragmentation pattern is characteristic of the compound's structure. For alkyl halides like ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene, common fragmentation pathways include:
Cleavage of the Carbon-Halogen Bond : The C-Br bond can break, leading to the loss of a bromine radical (•Br) and the formation of a carbocation. youtube.com
Alpha-Cleavage : This involves the cleavage of a bond adjacent to the carbon bearing the halogen. youtube.com This process can lead to the formation of a resonance-stabilized cation.
Allylic Cleavage : For compounds with double bonds, cleavage at the allylic position is favored due to the formation of a stable, resonance-stabilized allylic carbocation. youtube.com Given the diene system in the target molecule, this would be a significant fragmentation pathway.
Formation of Tropylium (B1234903) Ion : Aromatic compounds containing a benzyl (B1604629) group often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com
Infrared (IR) Spectroscopy for Functional Group Identification.youtube.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific IR spectrum for ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene was not available in the search results, the expected characteristic absorption bands can be predicted based on its structure.
Predicted IR Absorption Bands for ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~3000-2850 | Alkenyl C-H | Stretch |
| ~1650-1600 | C=C (conjugated) | Stretch |
| ~1600, ~1475 | Aromatic C=C | Stretch |
| ~970 | C-H (trans-alkene) | Out-of-plane bend |
| ~750-700 | C-H (monosubstituted benzene) | Out-of-plane bend |
| ~690-550 | C-Br | Stretch |
These characteristic absorptions would collectively confirm the presence of the benzene ring, the conjugated diene system with trans stereochemistry, and the carbon-bromine bond.
Advanced Spectroscopic Techniques for Isomeric Purity and Stereochemical Assignment
The unambiguous determination of the molecular structure, particularly the stereochemistry of the double bonds in conjugated systems like ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene, is critical for understanding its chemical properties and reactivity. The presence of two double bonds allows for four possible geometric isomers (E,E; E,Z; Z,E; Z,Z). While standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides initial data, advanced spectroscopic methods are indispensable for confirming isomeric purity and making a definitive stereochemical assignment. beilstein-journals.orgwikipedia.org These techniques, including two-dimensional (2D) NMR and Nuclear Overhauser Effect (NOE) spectroscopy, provide detailed insights into atomic connectivity and spatial relationships within the molecule.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments are powerful tools for elucidating complex molecular structures by spreading NMR signals across two frequency dimensions, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.orgeuropeanpharmaceuticalreview.com For ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene, techniques such as COSY, HSQC, and HMBC are crucial for confirming the atomic framework.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) scalar couplings, establishing the connectivity of the proton spin systems. wikipedia.org For the dienyl chain of the target molecule, a COSY spectrum would reveal correlations between adjacent protons, confirming the H1-H2-H3-H4-H5 sequence. For instance, the signal for H1 would show a cross-peak with H2, H2 with H3, and so on, validating the integrity of the penta-1,3-diene backbone.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons to which they are attached. wikipedia.org This is vital for assigning the carbon signals in the ¹³C NMR spectrum, which can be ambiguous otherwise. By correlating the well-resolved proton signals with their corresponding carbon atoms, a definitive assignment of the carbon skeleton is achieved.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This technique is instrumental in piecing together different spin systems and confirming the placement of non-protonated carbons and substituents. For ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene, HMBC would show correlations from the phenyl protons to C1 of the dienyl chain, confirming the junction of the two major structural fragments. It would also show correlations from H4 and H5 to the carbons on the opposite side of the double bond, further solidifying the structural assignment.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene in CDCl₃ Data sourced from supporting information provided by The Royal Society of Chemistry. rsc.org
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Phenyl-H | 7.31 | d, J = 7.2 | 136.8 (C) |
| Phenyl-H | 7.23 | t, J = 7.2 | 129.0 (CH) |
| Phenyl-H | 7.17 - 7.14 | m | 128.7 (CH) |
| 128.1 (CH) | |||
| 127.4 (CH) | |||
| 126.6 (C) | |||
| H1 | 6.50 | d, J = 15.6 | 135.2 (CH) |
| H2 | 6.70 - 6.64 | m | 134.6 (CH) |
| H3 | 6.39 - 6.33 | m | Not specified |
| H4 | 5.94 - 5.86 | m | Not specified |
Table 2: Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | Confirms the proton sequence along the dienyl chain. |
| HSQC | H1 ↔ C1, H2 ↔ C2, H5 ↔ C5, Phenyl-H ↔ Phenyl-C | Assigns carbon signals by linking them to their directly attached protons. |
| HMBC | Phenyl-H ↔ C1, H1 ↔ C3, H2 ↔ C4, H4 ↔ C5 | Establishes long-range connectivity, linking the phenyl ring to the diene and confirming substituent positions. |
Stereochemical Assignment via Nuclear Overhauser Effect (NOE) Spectroscopy
While coupling constants can suggest stereochemistry, NOE spectroscopy provides the most definitive evidence for the geometric configuration of double bonds. beilstein-journals.org NOE detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. researchgate.net
For ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene, the stereochemistry of both the C1=C2 and C3=C4 double bonds must be determined.
C1=C2 Stereochemistry: The large coupling constant observed for H1 (d, J = 15.6 Hz) is strongly indicative of a trans, or E, configuration between H1 and H2. rsc.org An NOE experiment would confirm this. Irradiation of the H1 signal should show a significant NOE enhancement for H3, but not for H2, which is consistent with the E geometry.
In the (1E,3E)-isomer , protons H2 and H4 are on the same side of the C2-C3 single bond's rotational axis, placing them in spatial proximity. An NOE experiment irradiating the H2 proton would show an enhancement of the H4 signal.
Conversely, in a hypothetical (1E,3Z)-isomer , H3 and H5 would be in close proximity. Irradiation of H3 would be expected to enhance the signal for H5.
The combination of a large H1-H2 coupling constant and the observation of an NOE between H2 and H4 provides conclusive evidence for the ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene structure. beilstein-journals.orgresearchgate.net These advanced techniques, when used in concert, leave no ambiguity regarding the isomeric purity and the precise three-dimensional arrangement of the atoms.
| H3 | H1, H5 | H2, H4 | Observation of H3→H5 NOE would indicate a Z configuration at the C3=C4 bond. |
Advanced Synthetic Applications of 1e,3e 5 Bromopenta 1,3 Dien 1 Yl Benzene in Organic Chemistry
Strategic Use as a Versatile Building Block in Complex Molecule Synthesis
The unique structural features of ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene make it a versatile building block in the synthesis of complex molecules. Its conjugated diene system can participate in various cycloaddition reactions, while the allylic bromide moiety serves as an excellent electrophilic site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential or tandem introduction of new functional groups and the formation of multiple carbon-carbon bonds, enabling the efficient construction of intricate molecular skeletons.
One notable application is in the synthesis of chiral 1,4-dienes, which are important structural motifs in various natural products. rug.nl By employing catalytic asymmetric methods, the prochiral nature of the diene bromide can be exploited to generate stereogenic centers with high levels of enantioselectivity. rug.nl This strategic use highlights the compound's role in streamlining synthetic routes to valuable and complex target molecules.
Participation in Carbon-Carbon Bond Forming Reactions
The reactivity of the allylic bromide in ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene is central to its utility in carbon-carbon bond formation, providing a gateway to a wide array of more complex structures.
While specific examples for ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene are not extensively detailed in the provided search results, its structural analog, (3E)-5-bromopenta-1,3-diene, is described as being pivotal in tandem bis-electrophile couplings that form two carbon-carbon bonds in a single operation. This type of reaction typically involves a nucleophile that reacts first at the allylic carbon via an SN2 substitution, followed by a second coupling event at another position in the molecule, facilitated by the diene's electronic properties. Such tandem processes are highly efficient, as they increase molecular complexity rapidly from simple starting materials.
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene is an excellent substrate for these transformations. scholaris.ca
Palladium catalysts are widely used to couple allylic electrophiles with various partners. scholaris.ca In the context of ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene, palladium-catalyzed reactions, such as the Suzuki, Stille, or Heck couplings, can be employed to introduce new aryl, vinyl, or alkyl groups at the C5 position. These reactions generally proceed with high stereoselectivity, preserving the geometry of the diene, which is crucial for the synthesis of specific isomers of complex products. unipr.itorganic-chemistry.org For instance, the palladium-catalyzed cross-coupling of allylic silanolate salts with aromatic bromides has been studied to understand the stereochemical course of the reaction, which proceeds with excellent site selectivity and stereospecificity. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Catalyst System | Coupling Partner | Product Type | Reference |
| Pd(OAc)2 / Ligand | Vinyl Boronic Acids | 1,3,5-Trienes | organic-chemistry.org |
| Pd(dba)2 / Ligand | Aromatic Bromides | γ-Arylated Dienes | nih.gov |
| Pd(0) / Ligand | Benzyne / Diborylmethane | Benzyl (B1604629) Boronates | mdpi.com |
Nickel-catalyzed reactions have emerged as powerful alternatives to palladium, often displaying unique reactivity and selectivity. nih.gov A significant advancement is the development of nickel-catalyzed asymmetric reductive cross-couplings, which allow for the enantioselective formation of carbon-carbon bonds between two electrophiles, such as a vinyl bromide and a benzyl chloride. nih.gov This methodology avoids the pre-generation of organometallic reagents and addresses regioselectivity issues common in asymmetric allylic arylation. nih.gov
Research has shown that dienes can be successfully prepared with high enantiomeric excess using this method. nih.gov Specifically, a nickel-catalyzed asymmetric reductive cross-coupling has been developed to synthesize chiral allylic silanes from vinyl bromides, including substrates structurally similar to ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene, demonstrating the potential for creating valuable chiral building blocks. caltech.edu
Table 2: Nickel-Catalyzed Asymmetric Reductive Cross-Coupling
| Reaction Type | Electrophile 1 | Electrophile 2 | Key Features | Reference |
| Reductive Cross-Coupling | Vinyl Bromide | Benzyl Chloride | Forms aryl-substituted tertiary allylic stereocenters; high enantioselectivity. | nih.gov |
| Reductive Alkenylation | Vinyl Bromide | (Chlorobenzyl)silane | Synthesizes enantioenriched allylic silanes; high functional group tolerance. | caltech.edu |
| Reductive Diene Formation | Vinyl Bromide | Terminal Bromoalkene | Mild conditions; tolerates a range of functional groups. | rsc.org |
The allylic bromide of ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene is the primary site for a variety of functionalization and derivatization strategies. scholaris.ca These reactions leverage the lability of the carbon-bromine bond, which can be cleaved under relatively mild conditions.
A prime example is the copper-catalyzed asymmetric allylic alkylation (AAA). In a study using ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene, methylation with methylmagnesium bromide in the presence of a copper bromide-dimethylsulfide complex and a chiral ligand (TaniaPhos) yielded the corresponding chiral 1,4-diene with excellent regioselectivity and enantioselectivity (up to 99% ee). rug.nl This demonstrates a powerful method for introducing a methyl-substituted stereocenter. rug.nl
Furthermore, strategies involving a "dication pool" generated via electrochemistry can be used for alkene functionalization, decoupling the activation and substitution steps. wisc.edu This allows for the use of a wide range of oxidatively sensitive nucleophiles for allylic functionalization, expanding the scope of possible derivatizations. wisc.edu
Metal-Catalyzed Cross-Coupling Reactions
Applications in Polymer Chemistry
The incorporation of diene monomers into polymer chains is a well-established strategy for modifying polymer properties. While direct research on the polymerization of ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene is not extensively detailed in the provided search results, the behavior of similar brominated dienes in polymerization reactions offers significant insights into its potential applications.
Use as a Co-monomer in Polymer Synthesis
((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene possesses a conjugated diene system and a reactive bromine atom, making it a candidate for use as a co-monomer in various polymerization processes. The related compound, (3E)-5-bromopenta-1,3-diene, is utilized as a co-monomer in polymer synthesis. Its conjugated diene structure is noted for enhancing the properties of resulting polymer materials, such as thermal stability and mechanical strength. The incorporation of this type of co-monomer into polymer matrices has been shown to improve the performance of materials used in coatings and adhesives.
In free-radical polymerization, a similar compound, 5-Bromopenta-1,3-diene (BPD), has been studied as an addition-fragmentation chain transfer agent (AFCTA) in the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net This study demonstrated that BPD is an effective chain transfer agent without causing significant retardation, which implies efficient reinitiation by the bromine radical that is expelled during the process. researchgate.net This functionality is crucial for controlling polymer molecular weight and architecture.
Furthermore, the synthesis of polydienes with specific end-functionalities has been achieved through the copolymerization of common dienes like isoprene (B109036) or butadiene with specialized diene co-monomers. mdpi.com This suggests that ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene could potentially be used in a similar fashion to introduce a phenyl group and a bromine atom at the chain end, providing a site for further modifications.
Table 1: Potential Roles of ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene in Polymer Synthesis
| Role | Polymerization Type | Potential Outcome |
|---|---|---|
| Co-monomer | Various | Enhanced thermal and mechanical properties of the final polymer. |
| Chain Transfer Agent | Free Radical Polymerization | Control of polymer molecular weight and architecture. researchgate.net |
Influence on Polymer Architecture and Network Formation
The structure of ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene allows it to influence polymer architecture in several ways. When used as a co-monomer, the diene unit can be incorporated into the polymer backbone, leaving a pendant vinyl group that can act as a site for cross-linking or grafting. This is a common strategy for creating branched or network polymers. The use of multi-ethylenically unsaturated monomers, such as dienes, is a known method for crosslinking polymers. google.com
The presence of the bromine atom offers another avenue for influencing polymer architecture. The bromine can be a site for post-polymerization modification reactions. For instance, it could be used to initiate atom transfer radical polymerization (ATRP), allowing for the "grafting-from" of new polymer chains from the main backbone. This leads to the formation of graft copolymers with tailored structures and properties. Chemical modifications are a key method for generating new polymers, and functionalized polymer substrates are often a preliminary step before attaching side chains. researchgate.net
The combination of the diene's ability to form crosslinks and the bromine atom's potential as a grafting site makes ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene a potentially versatile monomer for designing complex polymer architectures, including branched, cross-linked, and graft copolymers.
Precursor for the Synthesis of Diverse Functionalized Organic Compounds
Bromo-organic compounds are valuable intermediates in organic synthesis due to the reactivity of the carbon-bromine bond. sci-hub.se ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene, with its combination of a conjugated diene system and an allylic bromide, is a versatile precursor for a variety of functionalized organic molecules. The synthesis of this compound has been reported, indicating its utility as a building block in further chemical transformations. rsc.org
The conjugated diene structure allows it to participate in pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of complex cyclic systems. This reactivity enables the construction of six-membered rings with controlled stereochemistry.
The bromine atom serves as a reactive handle for introducing a wide range of functional groups through nucleophilic substitution reactions. Nucleophiles such as hydroxides or amines can displace the bromide to form alcohols, ethers, amines, and other derivatives. This versatility is a cornerstone of synthetic organic chemistry, allowing for the elaboration of molecular scaffolds. For example, (E)-5-bromopenta-1,3-diene has been used in reactions where it is coupled with other molecules to build more complex structures. umich.edu
Table 2: Synthetic Transformations of Brominated Dienes
| Reaction Type | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Hydroxide (B78521) ions (OH-), Amines (NH2-) | Alcohols, Ethers, Amines | |
| Diels-Alder Cycloaddition | Dienophile | Substituted cyclohexenes | |
| Grignard Reaction | Magnesium (Mg) | Organomagnesium reagent | ua.es |
The ability to perform these transformations makes ((1E,3E)-5-Bromopenta-1,3-dien-1-yl)benzene a valuable intermediate for synthesizing a diverse array of organic compounds with potential applications in materials science and medicinal chemistry.
Q & A
Q. Basic
- PPE : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential HBr release .
- Spill management : Neutralize brominated waste with NaHCO₃ or activated carbon .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Immediate medical consultation is required for significant exposure .
How does the bromine substituent influence the electronic properties and reactivity of the diene system?
Advanced
The electron-withdrawing bromine atom:
- Reduces electron density : Stabilizes the diene via conjugation, lowering HOMO energy and slowing electrophilic attacks.
- Directs regioselectivity : Bromine’s meta-directing effect influences cross-coupling sites (e.g., Suzuki-Miyaura) .
- Enhances leaving-group ability : Facilitates nucleophilic substitution (SN2) at the allylic position, as seen in analogous bromoalkanes . Electrochemical studies (cyclic voltammetry) and UV-Vis spectroscopy quantify these effects, guiding synthetic modifications .
What strategies mitigate byproduct formation during large-scale synthesis?
Q. Advanced
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., oligomerization) .
- In-line purification : Scavenger resins (e.g., silica-bound thiourea for HBr removal) enhance yield .
- Catalyst recycling : Immobilized Pd nanoparticles on mesoporous supports reduce metal leaching .
Process analytical technology (PAT), such as inline FTIR or Raman spectroscopy, enables real-time monitoring of reaction progression .
How do structural analogs (e.g., chloro or fluoro derivatives) compare in reactivity and applications?
Q. Advanced
- Electrophilicity : Bromo > Chloro > Fluoro due to halogen electronegativity and bond strength.
- Biological activity : Bromine’s larger atomic radius enhances van der Waals interactions in enzyme pockets, as seen in pesticidal analogs .
- Synthetic utility : Bromo derivatives undergo smoother cross-coupling than chloro analogs but require stricter temperature control to avoid degradation . Comparative studies using Hammett σ constants and kinetic assays quantify these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
